Acetamide, N-(2-adamantyl)-, hydrochloride
CAS No.: 74525-98-7
Cat. No.: VC18436652
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74525-98-7 |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.74 g/mol |
| IUPAC Name | N-(2-adamantyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H |
| Standard InChI Key | OMCGEDQQBKTCLN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s structure comprises a 2-adamantyl group (a diamondoid hydrocarbon with ten carbons arranged in a rigid cage) linked to an acetamide functional group () via the nitrogen atom. The hydrochloride salt forms an ionic bond with the amide’s nitrogen, enhancing solubility in polar solvents . The adamantane skeleton confers exceptional thermal and chemical stability, while the acetamide group introduces polarity and hydrogen-bonding potential.
Key structural descriptors include:
The 2-adamantyl isomer distinguishes itself from the 1-adamantyl analogue by the position of the substituent on the adamantane cage, which influences steric interactions and binding affinities in biological systems.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.15395 | 140.5 |
| [M+Na]+ | 216.13589 | 149.1 |
| [M+NH4]+ | 211.18049 | 152.0 |
| [M-H]- | 192.13939 | 139.1 |
These values reflect the compound’s gas-phase ion mobility and structural compactness .
Synthetic Methodologies
Radical Functionalization Approach
A reported synthesis involves radical-mediated functionalization of adamantane derivatives. Using strong oxidizing agents (e.g., peroxydisulfate) or radical initiators (e.g., AIBN), the adamantane cage undergoes selective C-H bond activation at the 2-position, followed by coupling with acetamide precursors. This method requires precise control of reaction conditions to avoid over-oxidation or isomerization.
Acid-Catalyzed Amination
An alternative route employs 2-bromoadamantane as a starting material, reacting it with formamide in concentrated sulfuric acid. The reaction proceeds via nucleophilic substitution, where the bromide is displaced by the amide nitrogen. Subsequent hydrolysis yields the acetamide derivative, which is neutralized with HCl to form the hydrochloride salt. Optimized parameters include:
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Molar ratio (HSO:adamantane): 14:1
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Temperature: 60–65°C
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Reaction time: 2.5 hours
Yields up to 80% have been reported under these conditions.
Physicochemical and Spectral Properties
Thermal Stability and Solubility
The adamantane core imparts a melting point range of 147–149°C, comparable to related adamantane acetamides . The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C), facilitating biological testing.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include at 3277 cm, at 1643 cm, and stretches between 2849–2900 cm .
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NMR Spectroscopy:
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Mass Spectrometry: Dominant ions include [M+H] at m/z 194.0 and [M-COCH+H] at m/z 151.9 .
Biological Activities and Mechanistic Insights
Protein Interaction Studies
The adamantane moiety enables hydrophobic insertion into protein cavities, particularly in viral ion channels (e.g., influenza M2 proton channel). This interaction disrupts proton conductance, a mechanism shared with antiviral adamantanes like amantadine.
Enzymatic Modulation
Preliminary studies suggest inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via coordination of the adamantane cage to the heme iron. This property warrants caution in drug combination therapies.
Applications in Drug Development
Antiviral Candidates
Structural analogy to amantadine positions this compound as a lead for antiviral agents. Modifications to the acetamide group could enhance target specificity while retaining adamantane’s viral entry-blocking effects.
Neuroprotective Agents
Adamantane derivatives exhibit NMDA receptor antagonism, relevant in neurodegenerative diseases. The acetamide group may mitigate oxidative stress via free radical scavenging.
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